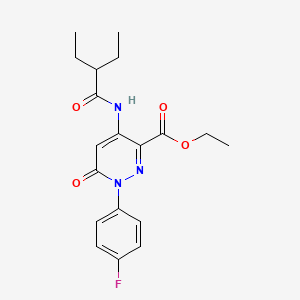![molecular formula C19H10ClF3N2OS B2386497 5-[2-(4-Clorofenil)-1,3-tiazol-4-il]-3-[3-(trifluorometil)fenil]-1,2-oxazol CAS No. 400079-70-1](/img/structure/B2386497.png)
5-[2-(4-Clorofenil)-1,3-tiazol-4-il]-3-[3-(trifluorometil)fenil]-1,2-oxazol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-[2-(4-Chlorophenyl)-1,3-thiazol-4-yl]-3-[3-(trifluoromethyl)phenyl]-1,2-oxazole is a useful research compound. Its molecular formula is C19H10ClF3N2OS and its molecular weight is 406.81. The purity is usually 95%.
BenchChem offers high-quality 5-[2-(4-Chlorophenyl)-1,3-thiazol-4-yl]-3-[3-(trifluoromethyl)phenyl]-1,2-oxazole suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-[2-(4-Chlorophenyl)-1,3-thiazol-4-yl]-3-[3-(trifluoromethyl)phenyl]-1,2-oxazole including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Actividad antiviral
Este compuesto ha demostrado potencial en el campo de la investigación antiviral. Por ejemplo, compuestos similares con una porción de 1,3,4-tiadiazol han demostrado cierta actividad antiviral contra el virus del mosaico del tabaco . Esto sugiere que nuestro compuesto también podría tener posibles aplicaciones antivirales.
Actividad antifúngica
Se ha informado que los compuestos con una porción de 1,3,4-tiadiazol, que está presente en nuestro compuesto, poseen propiedades antifúngicas . Esto indica que nuestro compuesto podría utilizarse en el desarrollo de nuevos agentes antifúngicos.
Actividad antibacteriana
De manera similar, los derivados de 1,3,4-tiadiazol han mostrado propiedades antibacterianas . Esto sugiere que nuestro compuesto podría tener posibles aplicaciones en la investigación antibacteriana.
Actividad anticancerígena
Se ha encontrado que los derivados de indol, que comparten algunas similitudes estructurales con nuestro compuesto, poseen diversas actividades biológicas, incluida la actividad anticancerígena . Esto sugiere que nuestro compuesto también podría tener posibles aplicaciones en la investigación del cáncer.
Actividad antiinflamatoria
También se ha encontrado que los derivados de indol poseen actividad antiinflamatoria . Esto indica que nuestro compuesto podría utilizarse en el desarrollo de nuevos agentes antiinflamatorios.
Actividad antidiabética
Se ha informado que los derivados de indol poseen actividad antidiabética . Esto sugiere que nuestro compuesto podría tener posibles aplicaciones en la investigación de la diabetes.
Propiedades
IUPAC Name |
5-[2-(4-chlorophenyl)-1,3-thiazol-4-yl]-3-[3-(trifluoromethyl)phenyl]-1,2-oxazole |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H10ClF3N2OS/c20-14-6-4-11(5-7-14)18-24-16(10-27-18)17-9-15(25-26-17)12-2-1-3-13(8-12)19(21,22)23/h1-10H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTEYUKODMPMETL-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C(F)(F)F)C2=NOC(=C2)C3=CSC(=N3)C4=CC=C(C=C4)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H10ClF3N2OS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.8 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

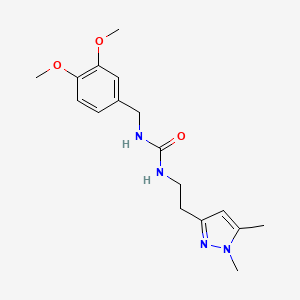
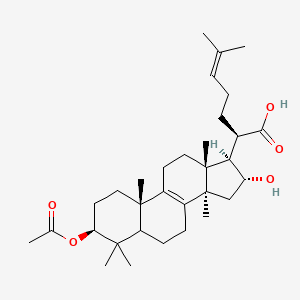
![Ethyl 7-methyl-4-{[3-(trifluoromethoxy)phenyl]amino}-1,8-naphthyridine-3-carboxylate](/img/structure/B2386417.png)
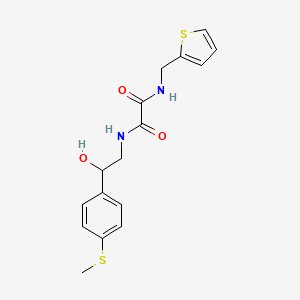
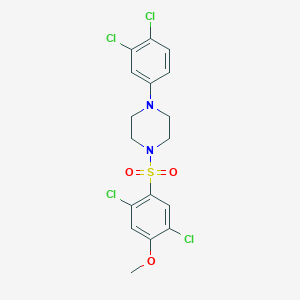
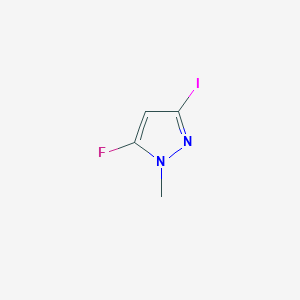

![2-phenyl-1-[4-(thian-4-yl)-1,4-diazepan-1-yl]butan-1-one](/img/structure/B2386428.png)
![Tert-butyl (4-ethynylbicyclo[2.2.1]heptan-1-yl)carbamate](/img/structure/B2386431.png)
